
Clozapine N-beta-D-Glucuronide
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Overview
Description
Clozapine N-beta-D-Glucuronide is a metabolite of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound is formed through the process of glucuronidation, where clozapine is conjugated with glucuronic acid. The formation of this compound plays a crucial role in the metabolism and excretion of clozapine from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clozapine N-beta-D-Glucuronide involves the enzymatic reaction of clozapine with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the UGT enzyme.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods allow for the large-scale production of the compound by mimicking the natural metabolic pathways in a controlled environment.
Chemical Reactions Analysis
Enzymatic Glucuronidation Reactions
Clozapine undergoes N-glucuronidation at two primary sites:
-
N⁺-glucuronide : Quaternary ammonium-linked conjugate
-
5-N-glucuronide : Tertiary amine-linked conjugate
UGT isoforms responsible for these reactions:
UGT Isoform | Substrate Specificity | Primary Metabolite Formed |
---|---|---|
UGT1A1 | Clozapine | N⁺-glucuronide |
UGT1A4 | Clozapine & N-desmethylclozapine (dmCLZ) | Both N⁺- and 5-N-glucuronides |
Reaction conditions:
Kinetic Parameters of Glucuronidation
Comparative enzyme kinetics for clozapine metabolism:
Key findings:
-
UGT1A1 demonstrates 2.1-fold greater catalytic efficiency than wild-type UGT1A4 for N⁺-glucuronide formation (p<0.0001)
-
The UGT1A4 24Pro/48Val variant increases 5-N-glucuronidation efficiency by 5.2-fold compared to wild-type (p<0.0001)
Genetic Polymorphisms Impacting Metabolism
Clinically significant genetic variants affecting glucuronidation:
Gene Variant | Effect on Clozapine Metabolism | Clinical Impact |
---|---|---|
UGT1A1*28 (TA repeat) | 37% ↓ N⁺-glucuronide form |
Scientific Research Applications
Clozapine N-beta-D-Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of clozapine in the body.
Toxicology: Investigating the detoxification pathways of clozapine and its metabolites.
Neuropharmacology: Understanding the neuroprotective effects of clozapine metabolites on dopaminergic neurons.
Drug Development: Exploring the potential therapeutic benefits of clozapine metabolites in treating neurodegenerative diseases.
Mechanism of Action
Clozapine N-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of clozapine. The parent compound, clozapine, acts on multiple neurotransmitter receptors, including dopamine, serotonin, and muscarinic receptors. The glucuronidation of clozapine facilitates its excretion from the body, thereby regulating its pharmacokinetic profile .
Comparison with Similar Compounds
Clozapine N-oxide: Another metabolite of clozapine formed through oxidation.
N-desmethylclozapine: A demethylated metabolite of clozapine.
Comparison: Clozapine N-beta-D-Glucuronide is unique in its formation through glucuronidation, which enhances its water solubility and facilitates excretion. In contrast, clozapine N-oxide and N-desmethylclozapine undergo different metabolic pathways, such as oxidation and demethylation, respectively .
This compound’s role in the detoxification and excretion of clozapine highlights its importance in the overall pharmacokinetic profile of the parent drug. Its unique metabolic pathway distinguishes it from other clozapine metabolites, contributing to its specific functions and applications in scientific research.
Properties
Molecular Formula |
C24H27ClN4O6 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(2S,3S,6R)-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H27ClN4O6/c1-29(23-20(32)18(30)19(31)21(35-23)24(33)34)10-8-28(9-11-29)22-14-4-2-3-5-15(14)26-16-7-6-13(25)12-17(16)27-22/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H-,26,27,33,34)/t18?,19-,20?,21-,23+/m0/s1 |
InChI Key |
SJZOZBLWKIWHFH-TWNSLQLBSA-N |
Isomeric SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origin of Product |
United States |
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